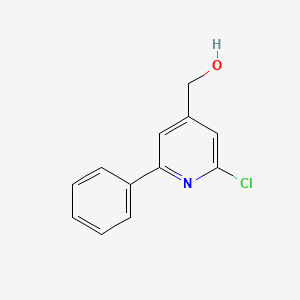

(2-Chloro-6-phenylpyridin-4-YL)methanol

Descripción

BenchChem offers high-quality (2-Chloro-6-phenylpyridin-4-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-phenylpyridin-4-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-chloro-6-phenylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVNNWGIFOTXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of (2-Chloro-6-phenylpyridin-4-yl)methanol in Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of core scaffolds dictates the downstream success of lead optimization. (2-Chloro-6-phenylpyridin-4-yl)methanol (CAS: 925004-74-6) is a highly versatile, multi-functionalized building block designed to address specific physicochemical and steric requirements in drug discovery[1].

The causality behind its structural design is highly deliberate:

-

The Pyridine Core: Serves as a robust, metabolically stable hydrogen-bond acceptor.

-

The 2-Chloro Substitution: Exerts a strong electron-withdrawing inductive effect. This drastically lowers the pKa of the pyridine nitrogen (typically ~5.2 down to < 1.0), effectively eliminating basicity at physiological pH. This is a critical design choice to mitigate hERG channel inhibition liabilities often associated with basic amines. Furthermore, the C-Cl bond serves as an orthogonal handle for palladium-catalyzed cross-coupling.

-

The 6-Phenyl Group: Provides essential lipophilic bulk, ideal for occupying deep hydrophobic pockets (e.g., within kinase hinge-binding regions) via π−π stacking.

-

The 4-Hydroxymethyl Group: Acts as a hydrophilic vector that can be leveraged for hydrogen bonding or chemoselectively oxidized/alkylated to extend the molecule into solvent-exposed regions.

Fig 1: Structural functionalization vectors of (2-Chloro-6-phenylpyridin-4-yl)methanol.

Quantitative Physicochemical Profile

Before integrating this scaffold into a high-throughput synthesis pipeline, it is imperative to establish its baseline physicochemical parameters. The electron-withdrawing nature of the substituents renders the molecule highly stable but requires careful handling regarding its solubility profile.

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Implication / Source |

| CAS Number | 925004-74-6 | Primary identifier for inventory and regulatory compliance[1]. |

| Molecular Formula | C12H10ClNO | Determines exact mass for high-resolution MS validation[1]. |

| Molecular Weight | 219.67 g/mol | Highly ligand-efficient; leaves ample room for MW expansion (<500 Da)[2]. |

| Physical Form | Solid | Favorable for gravimetric dispensing in library synthesis[1]. |

| Melting Point | 71 - 73 °C | Indicates moderate crystalline lattice energy; affects dissolution rate[2]. |

| Hazard Classifications | H315, H319, H410 | Aquatic Chronic 1; requires specific disposal protocols[3]. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to confirm causality and prevent the propagation of errors in downstream drug development.

Protocol A: Chemoselective Oxidation to the Corresponding Aldehyde

Objective: Convert the C4-hydroxymethyl group to an aldehyde for subsequent reductive amination, strictly maintaining the integrity of the C2-chloro handle.

-

Atmospheric Control: Dissolve 1.0 eq of (2-Chloro-6-phenylpyridin-4-yl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

-

Causality: Argon prevents atmospheric moisture from quenching the oxidant, ensuring stoichiometric accuracy.

-

-

Reagent Selection & Addition: Cool the solution to 0 °C. Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise.

-

Causality: DMP is explicitly chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that might degrade the substrate. Mild cooling controls the initial exothermic reaction.

-

-

Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

-

Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar alcohol spot validates reaction completion.

-

-

Chemoselective Quenching: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 .

-

Causality: Na2S2O3 reduces unreacted DMP, while NaHCO3 neutralizes the acetic acid byproduct, preventing product degradation during isolation.

-

-

Analytical Validation: Extract with DCM, dry over Na2SO4 , and concentrate.

-

Validation Step: Analyze via LC-MS. The system is validated if the mass spectrum shows the expected M+H peak and the characteristic 3:1 isotopic ratio of the chlorine atom ( M+H+2 ), confirming the C-Cl bond remains intact.

-

Protocol B: Kinetic Solubility Profiling

Objective: Determine the aqueous solubility limit of the compound to inform biological assay design and prevent false negatives caused by compound precipitation.

-

Stock Formulation: Prepare a 10 mM stock solution in 100% DMSO.

-

Serial Dilution: Spike the DMSO stock into PBS (pH 7.4) to create a concentration gradient (1, 10, 50, 100 µM).

-

Causality: The final DMSO concentration must strictly not exceed 1% to accurately mimic physiological assay conditions and prevent solvent-induced solubilization.

-

-

Thermodynamic Incubation: Incubate at 37 °C for 24 hours with orbital shaking (200 rpm).

-

Causality: This duration and agitation ensure the suspension approaches thermodynamic equilibrium.

-

-

Filtration: Filter the suspensions through a 0.22 µm PVDF filter plate.

-

Causality: PVDF is explicitly selected for its low non-specific binding properties, ensuring the compound is not artificially depleted by the filter membrane.

-

-

Quantification & Validation: Analyze the filtrate via HPLC-UV.

-

Validation Step: Quantify against a 5-point standard curve generated in 100% acetonitrile ( R2>0.99 ). If the calculated concentration plateaus despite higher spike-in concentrations, the kinetic solubility limit has been successfully identified.

-

Fig 2: Self-validating analytical workflow for physicochemical characterization.

Conclusion

(2-Chloro-6-phenylpyridin-4-yl)methanol is a highly strategic intermediate. By understanding the causality behind its physicochemical properties—specifically the pKa modulation by the chloro group and the steric bulk of the phenyl ring—medicinal chemists can deploy this scaffold to navigate complex structure-activity relationship (SAR) landscapes. Adhering to the self-validating protocols outlined above ensures that downstream biological data is built upon a foundation of absolute chemical integrity.

References

-

Title: (2-CHLORO-6-PHENYLPYRIDIN-4-YL)METHANOL — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: (2-Chloro-6-phenylpyridin-4-yl)methanol - Heterocyclics Source: Dr. Jagath Reddy's Heterocyclics Catalog URL: [Link]

Sources

A Technical Guide to the Putative Mechanisms of Action of (2-Chloro-6-phenylpyridin-4-YL)methanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a favored motif in the design of targeted agents.[1][2][3] This guide focuses on the (2-Chloro-6-phenylpyridin-4-YL)methanol scaffold, a specific yet representative member of the broader class of phenylpyridine derivatives. While direct literature on this exact scaffold is sparse, a wealth of data on analogous structures allows for the formulation of robust, evidence-based hypotheses regarding its potential mechanisms of action. This document synthesizes this data to propose that derivatives of this class are prime candidates for investigation as protein kinase inhibitors for oncology applications, with secondary potential as antimicrobial agents or modulators of cellular redox and cytoskeletal dynamics. We provide a conceptual framework and detailed experimental protocols to systematically investigate these putative mechanisms, enabling researchers to unlock the therapeutic potential of this promising chemical series.

Introduction: The Phenylpyridine Scaffold in Modern Drug Discovery

Pyridine and its derivatives are of paramount importance in the development of novel therapeutics, with demonstrated efficacy in oncology, infectious diseases, and inflammation.[1][3][4] The fusion of a phenyl group to the pyridine ring, as seen in the (2-Chloro-6-phenylpyridin-4-YL)methanol core, creates a rigid, aromatic system that is ideal for insertion into the active sites of protein targets. The specific substitutions—a chloro group at position 2, a phenyl group at position 6, and a methanol group at position 4—provide distinct vectors for chemical modification and interaction with biological macromolecules. The chloro and phenyl groups can engage in hydrophobic and van der Waals interactions, while the methanol group offers a crucial hydrogen bond donor/acceptor site. Based on extensive research into related compounds, the primary therapeutic avenue for derivatives of this scaffold is likely in oncology, with a strong probability of action through the inhibition of key protein kinases that drive tumor growth and survival.[4][5]

Primary Putative Mechanism: Protein Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binder" in many small-molecule kinase inhibitors. The nitrogen atom can form a critical hydrogen bond with the backbone amide of a conserved residue in the ATP-binding pocket's hinge region, anchoring the inhibitor. The rest of the molecule then explores adjacent hydrophobic pockets to achieve potency and selectivity. Numerous pyridine-containing drugs, such as the dual Src/Abl inhibitor Dasatinib, validate this approach.[5]

Key Kinase Families as Plausible Targets

Given the structural alerts within the (2-Chloro-6-phenylpyridin-4-YL)methanol scaffold, several kinase families emerge as high-probability targets for its derivatives:

-

Receptor Tyrosine Kinases (RTKs): This family includes critical cancer targets like VEGFR, EGFR, and FGFR. Inhibitors of these kinases often feature heterocyclic cores to engage the ATP-binding site. Pyridine derivatives have shown efficacy in inhibiting VEGFR-2-induced angiogenesis, a critical pathway in tumor growth.[4]

-

Non-Receptor Tyrosine Kinases: This class includes members of the Src and Abl families, which are crucial regulators of cell growth, differentiation, and survival. The success of the pyridine-containing drug Imatinib (Gleevec) against Abl in chronic myelogenous leukemia underscores the potential of this scaffold.[1]

-

Spleen Tyrosine Kinase (Syk): A key mediator of B-cell receptor signaling, Syk is a validated target in B-cell lymphomas and autoimmune diseases. Novel oral Syk inhibitors currently in development feature heterocyclic scaffolds.

Illustrative Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

Many of the aforementioned kinases (e.g., EGFR, VEGFR) signal through the RAS-RAF-MEK-ERK (MAPK) pathway to drive cell proliferation. An inhibitor targeting an upstream kinase would block this entire cascade. The following diagram illustrates this critical pathway and the potential point of intervention.

Caption: Putative inhibition of an upstream Receptor Tyrosine Kinase (RTK) by a derivative, blocking the downstream MAPK signaling cascade.

Secondary & Alternative Mechanisms of Action

While kinase inhibition is the most probable mechanism, the chemical features of the scaffold suggest other plausible biological activities.

-

3.1 Redox Modulation: Derivatives of 2-phenylpyridine have been shown to exert anticancer effects by inhibiting thioredoxin reductase (TrxR).[6] This enzyme is vital for maintaining cellular redox balance, and its inhibition leads to a buildup of reactive oxygen species (ROS), inducing oxidative stress and apoptosis specifically in cancer cells, which often have a higher basal level of oxidative stress.

-

3.2 Cytoskeletal Disruption: In contrast to 2-phenylpyridine derivatives, compounds based on a 3-phenylpyridine scaffold have been identified as potent inhibitors of tubulin polymerization.[6] By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis. While the core scaffold is a 4-substituted pyridine, screening for effects on tubulin polymerization would be a worthwhile secondary investigation.

-

3.3 Antimicrobial & Antifungal Activity: Pyridine derivatives are well-represented among antimicrobial and antifungal agents.[3][7] The mechanism can vary widely, but for antifungal action, one established pathway is the binding to and disruption of ergosterol in the fungal cell membrane, a mechanism similar to that of the polyene class of antifungals.[8]

A Framework for Elucidating the Mechanism of a Novel Derivative

For any new derivative from the (2-Chloro-6-phenylpyridin-4-YL)methanol series, a systematic, multi-phase approach is required to definitively identify its mechanism of action. The following workflow provides a robust and self-validating path from initial observation to mechanistic confirmation.

Phase 1: Initial Phenotypic Screening

The first step is to determine the primary biological effect of the compound. Does it kill cancer cells? Does it inhibit microbial growth? This phase establishes the "what" before investigating the "how".

Caption: Workflow for initial phenotypic screening to determine the primary biological activity of a novel derivative.

Protocol 4.1.1: Cell Viability Assessment using MTT Assay

-

Objective: To quantify the cytotoxic or cytostatic effect of a derivative on human cancer cell lines.

-

Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

-

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a 2x stock solution of the derivative in culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as controls.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a similar solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the compound concentration. Use non-linear regression to calculate the GI50/IC50 (concentration causing 50% growth inhibition/is cytotoxic to 50% of cells).

-

Phase 2: Target Identification and Validation (Anticancer Hit)

If a compound shows potent anticancer activity, the next phase is to identify its molecular target. Based on our primary hypothesis, we would begin with kinase profiling.

Protocol 4.2.1: In Vitro Kinase Inhibition Profiling

-

Objective: To determine if the derivative directly inhibits the enzymatic activity of a panel of purified protein kinases.

-

Causality: This is a direct biochemical test of the primary hypothesis. By using purified enzymes and a generic substrate, a positive result (inhibition of substrate phosphorylation) directly implicates the kinase as a target, independent of any cellular context.

-

Methodology:

-

Assay Platform: Utilize a reputable commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™, Z'-LYTE™).

-

Kinase Panel Selection: Select a panel of kinases relevant to cancer, including RTKs (EGFR, VEGFR2, FGFR1), non-receptor tyrosine kinases (Src, Abl, Syk), and serine/threonine kinases (RAF, MEK1).

-

Assay Execution: The derivative is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against the panel. The assay measures the kinase's ability to phosphorylate a substrate in the presence of the compound versus a vehicle control.

-

Data Analysis: Results are reported as Percent Inhibition relative to the control. Hits are often defined as >50% or >75% inhibition.

-

Follow-up: For any identified hits, perform full dose-response curves to determine the IC50 value for each specific kinase.

-

Table 1: Hypothetical Kinase Profiling Data

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

| EGFR | 12% | >10,000 |

| VEGFR2 | 92% | 45 |

| Src | 85% | 78 |

| Abl | 35% | 2,500 |

| MEK1 | 5% | >10,000 |

| Syk | 68% | 450 |

This table presents hypothetical data for a derivative, showing potent activity against VEGFR2 and Src, defining it as a potential dual inhibitor.

Protocol 4.2.2: Cellular Target Engagement via Western Blot

-

Objective: To confirm that the derivative inhibits the identified kinase inside a living cell.

-

Causality: An in vitro hit is not proof of cellular action. The compound must be able to enter the cell and engage its target. Western blotting for a direct downstream substrate of the target kinase provides this proof. If the derivative inhibits VEGFR2, we expect to see a dose-dependent decrease in the phosphorylation of its downstream effectors (e.g., PLCγ, ERK). This validates the in vitro finding in a biological system.

-

Methodology:

-

Cell Treatment: Seed cells known to have active signaling through the target pathway (e.g., HUVEC cells for VEGFR2, which can be stimulated with VEGF). Treat cells with increasing concentrations of the derivative for a defined period (e.g., 2 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Incubate with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-VEGFR2, anti-phospho-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

-

Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2, anti-total-ERK) and a loading control (e.g., anti-GAPDH) to confirm that the observed decrease in phosphorylation is not due to a decrease in the total amount of protein.

-

Conclusion and Future Directions

The (2-Chloro-6-phenylpyridin-4-YL)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. The weight of evidence from analogous structures strongly suggests a mechanism of action centered on protein kinase inhibition, making this class of compounds particularly relevant for oncology drug discovery. The systematic framework of phenotypic screening, biochemical target identification, and cellular target validation outlined in this guide provides a clear and robust pathway for elucidating the precise mechanism of any new derivative. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity against identified kinase targets, followed by preclinical evaluation in relevant xenograft models to establish in vivo efficacy.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Zhang, W., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(23), 8527. [Link]

-

Akhtar, S., et al. (2024). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24965–24981. [Link]

-

Popa, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(18), 5892. [Link]

-

HUTCHMED. (n.d.). Our Pipeline. Retrieved from [Link]

-

de Almeida, J. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(2). [Link]

-

Verma, S., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. Journal of the Indian Chemical Society, 97, 1-13. [Link]

-

Al-Zaqri, N., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of King Saud University - Science, 35(7), 102787. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

-

Popa, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

-

Kumar, D., & Kumar, N. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

-

HUTCHMED. (n.d.). Our Pipeline. Retrieved from [Link]

-

de Almeida, J. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

A Researcher's Roadmap to Unveiling the Crystal Structure of (2-Chloro-6-phenylpyridin-4-YL)methanol: A Methodological Guide

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and, in the context of drug development, its biological activity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of molecular structures.[1] This guide provides a comprehensive, in-depth technical roadmap for researchers and scientists to determine the crystal structure of the novel compound (2-Chloro-6-phenylpyridin-4-YL)methanol. While the crystal structure of this specific molecule is not publicly available as of this writing, this document outlines the complete methodological workflow, from synthesis and crystallization to data collection, structure solution, and interpretation. By following this guide, researchers will be equipped with the necessary knowledge to not only elucidate the structure of the title compound but also to apply these principles to other novel small molecules.

Introduction: The Imperative of Structural Elucidation

In the realm of medicinal chemistry and materials science, the adage "structure dictates function" is paramount. A molecule's efficacy as a drug, its performance as a material, or its role in a chemical reaction is intrinsically linked to its three-dimensional architecture. Techniques such as NMR, IR, and mass spectrometry provide valuable pieces of the structural puzzle, but only single-crystal X-ray diffraction (SC-XRD) can provide a definitive and high-resolution snapshot of a molecule's atomic arrangement in the solid state.[2] This detailed structural information, including bond lengths, bond angles, and intermolecular interactions, is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding crystal packing forces.

This guide is structured to walk the researcher through the entire process of determining the crystal structure of (2-Chloro-6-phenylpyridin-4-YL)methanol, a process that is both an art and a science.

Proposed Synthesis of (2-Chloro-6-phenylpyridin-4-YL)methanol

The first step in any crystallographic study is the synthesis and purification of the target compound. Based on established synthetic methodologies for pyridine derivatives, a plausible route to (2-Chloro-6-phenylpyridin-4-YL)methanol is proposed.[3][4][5] The following scheme illustrates a potential synthetic pathway, which may require optimization of reaction conditions.

Caption: A proposed synthetic workflow for (2-Chloro-6-phenylpyridin-4-YL)methanol.

Experimental Protocol: A General Approach

A detailed experimental protocol would be contingent on the specific reaction chosen. However, a general procedure for the reduction step could be as follows:

-

Dissolution: Dissolve the precursor aldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

The Crucial Step: Growing High-Quality Single Crystals

The ability to grow diffraction-quality single crystals is often the most challenging and time-consuming part of a crystallographic study.[6][7] A suitable crystal should be a single, transparent entity with no visible cracks or defects, and ideally with dimensions between 0.1 and 0.3 mm.[8] The process of crystallization involves two main stages: nucleation and crystal growth.[9] The goal is to induce slow nucleation followed by slow growth to obtain well-ordered crystals.

There are several common techniques for crystallizing small organic molecules:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[9] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often a good starting point.

-

Vapor Diffusion: This is often the most successful method, especially when only small amounts of the compound are available.[9][10] A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble.[11] Crystals form at the interface as the two solvents slowly mix.

Caption: A decision tree for selecting a suitable crystallization method.

Single-Crystal X-ray Diffraction: The Experiment

Once a suitable single crystal is obtained, the X-ray diffraction experiment can be performed. This involves mounting the crystal on a goniometer head and placing it in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[12]

Caption: The general workflow of a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil.

-

Centering: The crystal is centered in the X-ray beam on the diffractometer.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected to a desired resolution.[13]

-

Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

From Diffraction Data to Molecular Structure: Solution and Refinement

The collected diffraction data consists of a list of reflection intensities and their positions. The "phase problem" in crystallography prevents the direct calculation of the electron density from the diffraction intensities alone. Therefore, computational methods are used to solve the structure.

-

Structure Solution: For small molecules, "direct methods" are typically used to estimate the initial phases and generate an initial electron density map.[14] From this map, the positions of the heavier atoms can often be identified.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method.[15][16] This iterative process involves adjusting the atomic coordinates, and atomic displacement parameters (which model thermal vibrations) to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[17]

Validation and Interpretation: Ensuring Structural Integrity

A solved crystal structure must be rigorously validated to ensure its quality and accuracy. Several metrics are used for this purpose, with the most common being the R-factor (or R-value).[12] The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a lower R-factor generally indicates a better fit.

Once validated, the crystal structure provides a wealth of information:

-

Molecular Confirmation: Unambiguous confirmation of the molecular formula and connectivity.

-

Stereochemistry: Determination of the relative and absolute stereochemistry.

-

Conformation: Detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.[18]

Data Presentation:

The final crystallographic data for (2-Chloro-6-phenylpyridin-4-YL)methanol, once determined, would be summarized in tables similar to the following:

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₂H₁₀ClNO |

| Formula weight | 219.67 |

| Temperature | To be determined (e.g., 100(2) K) |

| Wavelength | To be determined (e.g., 0.71073 Å) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90°b = y Å, β = z°c = w Å, γ = 90° |

| Volume | To be determined ų |

| Z | To be determined |

| Density (calculated) | To be determined Mg/m³ |

| Absorption coefficient | To be determined mm⁻¹ |

| F(000) | To be determined |

| Crystal size | x x y x z mm³ |

| Theta range for data collection | To be determined° |

| Reflections collected | To be determined |

| Independent reflections | To be determined [R(int) = x] |

| Final R indices [I>2sigma(I)] | R1 = x, wR2 = y |

| R indices (all data) | R1 = x, wR2 = y |

| Goodness-of-fit on F² | To be determined |

Table 2: Selected Bond Lengths (Å) and Angles (°) for (2-Chloro-6-phenylpyridin-4-YL)methanol

| Bond/Angle | Length/Angle |

| Cl(1)-C(2) | To be determined |

| C(6)-C(7) | To be determined |

| O(1)-C(13) | To be determined |

| C(2)-N(1)-C(6) | To be determined |

| C(5)-C(4)-C(13) | To be determined |

| ...etc. | ... |

Conclusion

Determining the crystal structure of a novel compound like (2-Chloro-6-phenylpyridin-4-YL)methanol is a multi-step process that requires careful planning and execution. This guide has provided a comprehensive overview of the necessary steps, from the initial synthesis and crystallization to the final X-ray diffraction experiment and data analysis. While the journey from a synthesized powder to a refined crystal structure can be challenging, the wealth of information obtained from a successful crystallographic study is invaluable for advancing research in chemistry, materials science, and drug discovery. The methodologies outlined herein provide a solid foundation for researchers to embark on the structural elucidation of this and other novel small molecules.

References

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). Retrieved from [Link]

-

Gouaux, E., & Mackinnon, R. (2017, October 31). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology. Retrieved from [Link]

-

(n.d.). crystallization of small molecules. Retrieved from [Link]

-

(n.d.). Guide for crystallization. Retrieved from [Link]

-

Warren, M. R., & Male, L. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Retrieved from [Link]

-

(n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

-

Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

-

Blagden, N., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

-

IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]

-

Varghese, R. J., et al. (2025, October 30). Crystallography and its Role in Molecular Structures. Oriental Journal of Chemistry. Retrieved from [Link]

-

PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

-

(n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Minor, W., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PMC. Retrieved from [Link]

-

ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Al-Adiwish, W. M., et al. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Retrieved from [Link]

Sources

- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unifr.ch [unifr.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 13. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. X-ray Structure Refinement [phenix-online.org]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Crystallography and it’s Role in Molecular Structures – Oriental Journal of Chemistry [orientjchem.org]

Thermodynamic stability of (2-Chloro-6-phenylpyridin-4-YL)methanol in solution

An In-depth Technical Guide to (2-Chloro-6-phenylpyridin-4-YL)methanol: Safety, Toxicity, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound (2-Chloro-6-phenylpyridin-4-YL)methanol, with a focus on its safety data, toxicity profile, and best practices for handling in a research and development setting. The information herein is synthesized from available safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety and awareness.

Chemical and Physical Properties

(2-Chloro-6-phenylpyridin-4-YL)methanol is a substituted pyridine derivative. Understanding its fundamental properties is the first step in safe handling and use.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 879078-23-6 |

| Synonyms | 2-chloro-6-phenyl-4-pyridinemethanol |

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet is the primary source of information regarding the hazards associated with a chemical. The following is a summary and interpretation of the typical SDS for (2-Chloro-6-phenylpyridin-4-YL)methanol.

Hazard Identification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Precautionary Measures and First Aid

A proactive approach to safety involves understanding and implementing the recommended precautionary statements.

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicity Profile

While comprehensive toxicological data for (2-Chloro-6-phenylpyridin-4-YL)methanol is not extensively published in peer-reviewed literature, the information available from safety data sheets provides a foundational understanding of its toxicity.

-

Acute Toxicity: The primary route of acute toxicity is oral ingestion, with the compound classified as harmful. The specific LD50 (oral, rat) is not consistently reported across all suppliers, highlighting the need for cautious handling.

-

Dermal and Inhalation Toxicity: While not classified for acute dermal or inhalation toxicity, the potential for skin and respiratory irritation necessitates the use of appropriate personal protective equipment (PPE).

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin. The absence of data does not equate to an absence of risk, and it should be handled as a compound with unknown long-term effects.

Experimental Workflow: Risk Assessment and Mitigation

A systematic approach to handling (2-Chloro-6-phenylpyridin-4-YL)methanol in a laboratory setting is crucial. The following workflow outlines the key steps for a comprehensive risk assessment.

Caption: A workflow diagram for risk assessment and mitigation when handling (2-Chloro-6-phenylpyridin-4-YL)methanol.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All work with (2-Chloro-6-phenylpyridin-4-YL)methanol should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

Storage

-

Container: Store in a tightly closed, original container.

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontaminating agent.

Exposure Response

(2-Chloro-6-phenylpyridin-4-YL)methanol: A Technical Guide to a Promising Heterocyclic Scaffold

An In-depth Exploration of its Synthesis, Characterization, and Pharmacological Horizon

This technical guide provides a comprehensive overview of (2-Chloro-6-phenylpyridin-4-YL)methanol, a heterocyclic compound with significant potential in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, this document synthesizes information from analogous structures and established synthetic methodologies to present a robust technical narrative. We will delve into its probable synthesis, methods for characterization, and a well-reasoned exploration of its pharmacological potential, grounded in the structure-activity relationships of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Pyridine Core in Drug Discovery

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for various substitutions, profoundly influencing a molecule's physicochemical properties and biological activity. The strategic placement of substituents such as halogens, phenyl groups, and hydroxymethyl moieties can fine-tune a compound's interaction with biological targets, making molecules like (2-Chloro-6-phenylpyridin-4-YL)methanol intriguing candidates for further investigation.

Synthesis and Characterization

While a definitive "initial discovery" paper for (2-Chloro-6-phenylpyridin-4-YL)methanol is not prominent in the literature, its synthesis can be logically deduced from established methods for creating multi-substituted pyridines. A plausible and efficient synthetic approach is outlined below.

Proposed Synthetic Pathway

A likely synthetic route would involve a multi-step process starting from readily available precursors. One such strategy could be the Kröhnke pyridine synthesis or a similar condensation reaction, followed by functional group manipulations.

Diagram of Proposed Synthetic Workflow:

An In-depth Technical Guide to the Electronic and Steric Effects in (2-Chloro-6-phenylpyridin-4-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of its physicochemical properties, making it a versatile building block in rational drug design and the development of advanced materials.[3] This guide provides a comprehensive technical analysis of the electronic and steric effects inherent to (2-Chloro-6-phenylpyridin-4-YL)methanol, a molecule of significant interest due to its unique substitution pattern.

The presence of a chloro, a phenyl, and a hydroxymethyl group on the pyridine ring creates a complex interplay of electronic and steric influences that dictate its reactivity, molecular interactions, and potential applications. Understanding these effects is paramount for researchers seeking to utilize this and similar scaffolds in their scientific endeavors. This guide will delve into the synthesis, structural analysis, spectroscopic characterization, and a theoretical examination of the electronic and steric landscape of (2-Chloro-6-phenylpyridin-4-YL)methanol, providing both foundational knowledge and practical insights.

I. Molecular Structure and Synthesis

The core of (2-Chloro-6-phenylpyridin-4-YL)methanol is a pyridine ring substituted at the 2, 4, and 6 positions. The chloro and phenyl groups at the ortho-positions to the nitrogen atom introduce significant electronic and steric features, while the hydroxymethyl group at the para-position further modulates the molecule's properties.

A. Proposed Synthetic Pathways

1. Suzuki-Miyaura Cross-Coupling followed by Reduction:

This approach leverages the power of palladium-catalyzed cross-coupling to introduce the phenyl group, followed by the reduction of a carboxylic acid or ester to the desired alcohol.[4][5][6]

-

Step 1: Suzuki-Miyaura Coupling: 2,6-dichloropyridine-4-carboxylic acid can be selectively coupled with phenylboronic acid. The reactivity of the chloro-substituents can be modulated by the reaction conditions.

-

Step 2: Reduction: The resulting 2-chloro-6-phenylpyridine-4-carboxylic acid can then be reduced to the corresponding methanol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

2. Grignard Reaction:

A Grignard reaction offers an alternative route, involving the addition of a phenylmagnesium halide to a suitable pyridine precursor.[9][10][11]

-

Step 1: Grignard Reagent Formation: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings.

-

Step 2: Addition to Pyridine Derivative: The Grignard reagent is then reacted with a 2-chloro-4-formylpyridine or a corresponding ester derivative. Subsequent workup with a mild acid will yield the target alcohol.

The choice of synthetic route would depend on the availability of starting materials, desired scale, and optimization of reaction conditions to manage potential side reactions.

II. Spectroscopic and Structural Characterization

The structural elucidation of (2-Chloro-6-phenylpyridin-4-YL)methanol relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the connectivity and electronic environment of the molecule. The expected chemical shifts are influenced by the electronic effects of the substituents.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Pyridine-H3/H5 | ~7.2-7.4 | Pyridine-C2 (C-Cl) | ~158-162 |

| Phenyl-H | ~7.4-7.6 | Pyridine-C6 (C-Ph) | ~155-159 |

| -CH₂- | ~4.6-4.8 | Pyridine-C4 (C-CH₂OH) | ~145-150 |

| -OH | Variable | Pyridine-C3/C5 | ~118-122 |

| Phenyl-C (ipso) | ~137-140 | ||

| Phenyl-C | ~128-130 | ||

| -CH₂OH | ~60-65 |

Note: Predicted chemical shifts are estimates based on data for analogous compounds and can vary with solvent and experimental conditions.

B. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretch |

| 1100-1000 | C-O stretch (alcohol) |

| 800-700 | C-Cl stretch |

C. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[12][13][14]

-

Expected Molecular Ion [M]⁺: C₁₂H₁₀ClNO, m/z ≈ 219.04

D. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not available, data from the closely related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol provides valuable insights.[15][16][17] The dihedral angle between the phenyl and pyridine rings is a key parameter for understanding steric hindrance. In the analogue, this angle is approximately 74.34°. A similar significant twist would be expected in (2-Chloro-6-phenylpyridin-4-YL)methanol due to the ortho-substituents.

III. Electronic Effects: A Quantitative and Qualitative Analysis

The electronic properties of the pyridine ring are significantly influenced by the interplay of inductive and resonance effects of the chloro, phenyl, and hydroxymethyl substituents.

A. Inductive and Resonance Effects

-

Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2, 4, and 6 positions.[18]

-

Chloro Group (-Cl): The chloro substituent at the 2-position exhibits a dual electronic nature. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring.

-

Phenyl Group (-Ph): The phenyl group at the 6-position is generally considered to be weakly electron-withdrawing through a -I effect, but it can also participate in resonance with the pyridine ring.

-

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group at the 4-position is a weak electron-donating group through a +I effect.

B. Theoretical Framework: Hammett and Taft Equations

To quantify the electronic and steric effects of substituents, the Hammett and Taft equations provide a valuable theoretical framework.

-

Hammett Equation: This equation relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. It can be extended to pyridine systems to understand the electronic influence of substituents on the reactivity of the ring and its functional groups.[4][19][20][21]

-

Taft Equation: The Taft equation is a modification of the Hammett equation that separates the polar (inductive), and steric effects of a substituent.[1][9][22][23][24] This is particularly relevant for (2-Chloro-6-phenylpyridin-4-YL)methanol, where the ortho-substituents exert significant steric influence.

The equation is given by: log(k/k₀) = ρσ + δEₛ

Where:

-

k and k₀ are the rate constants for the substituted and reference reactions, respectively.

-

σ* is the polar substituent constant.

-

ρ* is the reaction constant for polar effects.

-

Eₛ is the steric substituent constant.

-

δ is the reaction constant for steric effects.

C. Computational Insights: Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][21][22]

-

HOMO: The HOMO is likely to be localized on the phenyl ring and the pyridine π-system, with some contribution from the oxygen of the hydroxymethyl group.

-

LUMO: The LUMO is expected to be centered on the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing chloro group.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.

IV. Steric Effects: The Impact of Molecular Architecture

The substitution pattern of (2-Chloro-6-phenylpyridin-4-YL)methanol results in significant steric hindrance around the pyridine nitrogen and the reactive centers of the molecule.

A. Steric Hindrance from Ortho-Substituents

The chloro and phenyl groups at the 2 and 6 positions create a sterically crowded environment around the pyridine nitrogen. This has several important consequences:

-

Reduced Basicity: The steric bulk of the ortho-substituents can hinder the approach of a proton to the nitrogen lone pair, thereby reducing the basicity of the pyridine nitrogen compared to less substituted pyridines.[18]

-

Impact on Coordination Chemistry: The steric hindrance will significantly influence the ability of the pyridine nitrogen to coordinate to metal centers. This can affect its use as a ligand in catalysis or the formation of metal-organic frameworks.[25]

-

Influence on Reactivity: The steric bulk can impede the approach of reagents to the pyridine ring and the hydroxymethyl group, potentially slowing down reaction rates or favoring attack at less hindered positions.[26]

B. Conformational Analysis

As suggested by the crystal structure of a close analog, the phenyl ring is expected to be twisted out of the plane of the pyridine ring to minimize steric interactions with the adjacent chloro group and the pyridine nitrogen. This torsional angle will have a profound effect on the degree of π-conjugation between the two aromatic systems, thereby influencing the overall electronic properties of the molecule.

V. Reactivity and Potential Applications

The unique electronic and steric profile of (2-Chloro-6-phenylpyridin-4-YL)methanol dictates its reactivity and opens avenues for various applications.

A. Reactivity of the Hydroxymethyl Group

The hydroxymethyl group can undergo a variety of transformations typical of primary alcohols, including:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Halogenation: Conversion to a chloromethyl or bromomethyl group, which can then be used in nucleophilic substitution reactions.[27]

The rates of these reactions will be influenced by the electronic nature of the substituted pyridine ring.

B. Potential Applications in Drug Discovery

Substituted pyridine scaffolds are prevalent in a wide range of therapeutic agents.[2][3] The 2-chloro-6-phenylpyridine moiety, in particular, can be found in molecules with diverse biological activities.

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, and the substituents can be tailored to achieve potency and selectivity.[28]

-

Neurological and Inflammatory Disorders: Pyridine derivatives have shown promise in the treatment of a variety of central nervous system and inflammatory conditions.[29]

-

Scaffold for Library Synthesis: (2-Chloro-6-phenylpyridin-4-YL)methanol can serve as a versatile intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

C. Potential Applications in Materials Science

The rigid and aromatic nature of the 2-phenylpyridine core makes it an attractive building block for functional materials.[30]

-

Organic Light-Emitting Diodes (OLEDs): 2-Phenylpyridine derivatives are widely used as ligands in phosphorescent iridium complexes for OLED applications. The electronic properties of the ligand can be tuned to control the emission color and efficiency of the device.[31]

-

Sensors and Probes: The pyridine nitrogen can act as a binding site for metal ions or other analytes, making it a potential component of chemical sensors.

VI. Experimental Protocols

The following are generalized protocols for the synthesis and characterization of (2-Chloro-6-phenylpyridin-4-YL)methanol and related compounds. Researchers should adapt these protocols based on their specific experimental setup and safety considerations.

A. Proposed Synthesis via Suzuki-Miyaura Coupling and Reduction

Step 1: Synthesis of 2-Chloro-6-phenylpyridine-4-carboxylic acid

-

To a reaction vessel, add 2,6-dichloropyridine-4-carboxylic acid (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (3.0 equiv).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction to (2-Chloro-6-phenylpyridin-4-YL)methanol

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-6-phenylpyridine-4-carboxylic acid (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washings, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

B. Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization (ESI) or another appropriate ionization technique.

Conclusion

(2-Chloro-6-phenylpyridin-4-YL)methanol is a molecule with a rich tapestry of electronic and steric effects that govern its structure, reactivity, and potential utility. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent, combined with the steric bulk of the ortho-phenyl and chloro groups, creates a unique chemical entity. A thorough understanding of these principles, supported by spectroscopic analysis and computational modeling, is essential for harnessing the potential of this and related scaffolds in the design of novel pharmaceuticals and advanced materials. This guide provides a foundational framework for researchers to explore the fascinating chemistry of substituted pyridines and to leverage their properties for innovative scientific advancements.

References

- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols. BenchChem.

- BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. BenchChem.

- RSC Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery.

- MDPI. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.

- BenchChem. (2025).

- Physical Chemistry Research. (n.d.). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research.

- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF.

- ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.

- Journal of Chemical Research, Synopses. (n.d.). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. RSC Publishing.

- Scirp.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.

- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.

- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

- The Journal of Organic Chemistry. (2007). Disubstituted Pyridines: The Double-Coupling Approach.

- ResearchGate. (n.d.).

- ResearchGate. (2026). Studies in the pyridine series. Part LII. Reduction of some pyridine derivatives with zinc and formic acid.

- ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. ScienceDirect.

- MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.

- MDPI. (2024).

- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- IntechOpen. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.

- Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica.

- PMC. (n.d.). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. PMC.

- Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

- ePrints Soton - University of Southampton. (2024). Mesomorphism of complexed 2,6-disubstituted pyridine ligands: crystal and molecular structure of two bent-core pyridines. ePrints Soton.

- Journal of Medicinal Chemistry. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.

- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.

- Chemistry LibreTexts. (2020). 5.1: Grignard Reactions- Theory and Background. Chemistry LibreTexts.

- PubMed. (2016).

- RSC Publishing. (n.d.).

- Journal of the American Chemical Society. (2013). Mechanistic Study of the Oxidative Coupling of Styrene with 2-Phenylpyridine Derivatives Catalyzed by Cationic Rhodium(III) via C–H Activation.

- RSC Publishing. (n.d.). 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii)

- PharmaBlock. (n.d.). Application of Scaffold Hopping in Drug Discovery. PharmaBlock.

- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.

- European Patent Office. (n.d.). Method of preparing 2-chloro-pyridinemethanol - EP 0627421 B1.

- Malaysian Journal of Chemistry. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry.

- Journal of Materials Chemistry C. (n.d.).

- PubMed. (2010). Mass spectrometry studies on meso-substituted corroles and their photochemical decomposition products. PubMed.

- BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. BenchChem.

- Journal of Materials Chemistry C. (n.d.).

- Chemistry LibreTexts. (2019). 18.

- SciELO. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO.

- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

- Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts.

- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

- ResearchGate. (n.d.). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline.

- Inorganic Chemistry. (n.d.). Role of Substitution on the Photophysical Properties of 5,5′-Diaryl-2,2′-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 Complexes: A Combined Experimental and Theoretical Study.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes. BenchChem.

- BenchChem. (n.d.).

Sources

- 1. The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Mass spectrometry studies on meso-substituted corroles and their photochemical decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]

- 15. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers [mdpi.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. mdpi.com [mdpi.com]

- 21. physchemres.org [physchemres.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. asianpubs.org [asianpubs.org]

- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: (2-Chloro-6-phenylpyridin-4-YL)methanol as a Versatile Precursor in Modern Drug Discovery

Abstract

Substituted pyridine scaffolds are foundational in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This guide focuses on (2-Chloro-6-phenylpyridin-4-YL)methanol , a trifunctional building block engineered for versatility in drug discovery campaigns. We dissect its strategic utility, stemming from three distinct and orthogonally reactive sites: the C2-chloro atom, the C4-methanol group, and the C6-phenyl ring. This document provides not just step-by-step synthetic protocols but also the underlying strategic rationale for its application, particularly in the rapid assembly of compound libraries for screening against high-value targets like protein kinases.

Strategic Analysis of the Precursor Scaffold

The efficacy of (2-Chloro-6-phenylpyridin-4-YL)methanol as a precursor lies in its distinct chemical handles, which can be addressed selectively to build molecular complexity. Understanding the role of each substituent is critical for planning efficient synthetic routes.

-

The C2-Chloro Group: This is the primary site for introducing diversity elements that often interact with key target features. As an electron-deficient halide on a pyridine ring, it is highly activated for both palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).[2][3][4] This position is frequently exploited to install amine-containing groups that serve as "hinge-binders" in kinase inhibitors.[5]

-

The C4-Methanol Group: A versatile primary alcohol, this group offers a secondary vector for modification. It can be oxidized to an aldehyde for reductive amination, converted into a leaving group for etherification (e.g., Williamson ether synthesis), or used directly in ester or carbamate formation.[6][7] This site is ideal for introducing solubilizing groups or linkers to other pharmacophoric fragments.

-

The C6-Phenyl Group: This bulky, lipophilic group provides a stable anchor and can engage in hydrophobic or π-stacking interactions within a protein's binding pocket. While less reactive than the other positions, it can be functionalized further if necessary, or it can serve as a foundational element for SAR exploration.

Physicochemical Properties

A clear understanding of the precursor's physical properties is essential for its effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 925004-74-6 | [8] |

| Molecular Formula | C₁₂H₁₀ClNO | [8] |

| Molecular Weight | 219.67 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 157-159 °C | [9] |

Core Synthetic Pathways & Library Generation

The strategic combination of reactions at the C2 and C4 positions allows for the generation of a diverse library from a single precursor. The following workflow illustrates a common strategy for creating a focused library targeting protein kinases.

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]